molecular formula C28H35N3O3 B11309697 N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11309697
M. Wt: 461.6 g/mol
InChI Key: DCJIVRNLALAGQZ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a tert-butylphenyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the morpholine and tert-butylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using appropriate reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C28H35N3O3

Molecular Weight

461.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C28H35N3O3/c1-19-6-7-22(16-20(19)2)26-17-24(30-34-26)27(32)29-18-25(31-12-14-33-15-13-31)21-8-10-23(11-9-21)28(3,4)5/h6-11,16-17,25H,12-15,18H2,1-5H3,(H,29,32)

InChI Key

DCJIVRNLALAGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4)C

Origin of Product

United States

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